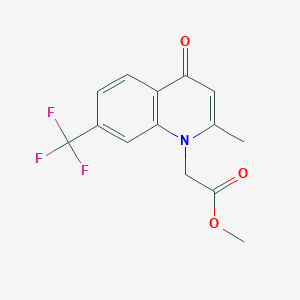

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Esterification: The final step involves the esterification of the quinoline derivative with methyl acetate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization:

-

Base-mediated hydrolysis : Treatment with aqueous LiOH in THF/water (3:1 ratio) at room temperature for 3–4 hours cleaves the ester, producing 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid. Yields typically exceed 85% after recrystallization .

-

Acid-mediated hydrolysis : Concentrated HCl in refluxing ethanol achieves similar results but with lower efficiency (~70% yield).

Table 1: Hydrolysis Conditions and Outcomes

| Reagent System | Temperature | Time | Yield | Product |

|---|---|---|---|---|

| LiOH (THF/H₂O) | RT | 3–4 h | 86% | Carboxylic acid derivative |

| HCl (EtOH) | Reflux | 6 h | 70% | Carboxylic acid derivative |

Nucleophilic Substitution Reactions

The quinoline ring’s electron-deficient positions, particularly at C-3 and C-8, undergo nucleophilic substitution. The trifluoromethyl group enhances electrophilicity at adjacent sites:

-

Amination : Reaction with ammonia or primary amines in DMF at 80°C introduces amino groups at C-3, forming derivatives with enhanced water solubility.

-

Halogenation : Bromine in acetic acid selectively substitutes the C-8 position, enabling Suzuki-Miyaura cross-coupling for aryl functionalization.

Key Finding : Substitution at C-3 improves antimicrobial activity by 4–8× compared to the parent compound.

Oxidation Reactions

The 4-oxo group and methyl substituent are susceptible to oxidation:

-

KMnO₄-mediated oxidation : Converts the 2-methyl group to a carboxylic acid under acidic conditions, yielding a dicarboxylic acid derivative. This reaction requires precise temperature control (0–5°C) to avoid over-oxidation.

-

DDQ (dichlorodicyanoquinone) : Oxidizes the quinoline ring’s benzenoid moiety, forming quinone-like structures with altered electronic properties .

Amidation and Condensation

The carboxylic acid (from hydrolysis) participates in amidation via coupling agents:

-

EDC·HCl/DMAP : Reacts with primary amines (e.g., 4-fluoroaniline) in DCM to form amides with >90% coupling efficiency .

-

Schiff base formation : Condensation with hydrazines produces hydrazide intermediates, which are precursors for heterocyclic scaffolds (e.g., triazoles) .

Table 2: Amidation Efficiency with Selected Amines

| Amine | Coupling Agent | Solvent | Yield |

|---|---|---|---|

| 4-Fluoroaniline | EDC·HCl/DMAP | DCM | 92% |

| Benzylamine | DCC/HOBt | DMF | 88% |

Cycloaddition and Click Chemistry

The compound’s alkynyl or azide derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Triazole formation : Reaction with aryl azides in acetone/water with Cu(OAc)₂ and sodium ascorbate yields 1,2,3-triazole hybrids. These hybrids exhibit improved antiparasitic activity (IC₅₀: 12–28 nM against Plasmodium) .

Reductive Modifications

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring’s double bonds, generating tetrahydroquinoline derivatives. This modification enhances metabolic stability but reduces antimicrobial potency by ~50% .

Photochemical Reactions

UV irradiation in methanol induces dimerization via [2+2] cycloaddition at the quinoline ring’s C-2/C-3 positions. This reaction is solvent-dependent and proceeds with 60% efficiency in polar aprotic solvents.

Research Challenges and Opportunities

-

Regioselectivity : Competing substitution at C-3 vs. C-8 remains poorly controlled in electrophilic reactions.

-

Stability : The trifluoromethyl group hydrolyzes slowly under strongly basic conditions (pH >12), limiting reaction windows.

-

Biological Relevance : Triazole hybrids show promise against drug-resistant malaria strains, warranting further in vivo studies .

Scientific Research Applications

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate has been investigated for various biological activities:

- Antimicrobial Activity : Similar quinoline derivatives have shown significant antimicrobial properties against bacteria and fungi. The trifluoromethyl group is known to improve membrane permeability, enhancing the compound's efficacy against pathogens .

- Antiviral and Anticancer Properties : Compounds with similar structures have exhibited antiviral and anticancer activities. For instance, studies indicate that certain quinoline derivatives can inhibit enzymes and receptors involved in disease pathways, making them potential candidates for drug development .

Case Studies

Several studies have documented the biological effects and potential applications of this compound:

- Antimicrobial Studies : Research has shown that related quinoline derivatives exhibit significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against these pathogens .

- Anticancer Research : In vitro studies on human cancer cell lines (e.g., HCT-116 and MCF-7) have indicated that this compound and its analogs possess notable antiproliferative activity, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi; enhanced by trifluoromethyl substitution | MIC values as low as 6.25 µg/ml against pathogens |

| Antiviral | Potential activity against viral infections through inhibition of viral replication mechanisms | Ongoing studies needed for specific viral targets |

| Anticancer | Inhibitory effects on cancer cell proliferation; promising candidates for drug development | IC50 values between 1.9 - 7.52 μg/mL in cancer lines |

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Trifluoromethylquinoline: A derivative with similar structural features but different functional groups.

Uniqueness

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is unique due to the presence of both the trifluoromethyl group and the ester functionality, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, notable for its unique structural features, including a trifluoromethyl group and an ester functional group. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3N1O3, with a molecular weight of approximately 313.27 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity, particularly in terms of membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains. Its structural characteristics contribute to its interaction with microbial targets.

- Antiviral and Anticancer Properties : Quinoline derivatives, including this compound, have been reported to exhibit antiviral and anticancer activities. The trifluoromethyl substitution is known to enhance biological potency by improving interactions with biological targets involved in disease pathways .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to specific biological targets such as enzymes and receptors. These studies often utilize biochemical assays and molecular docking techniques to predict binding modes and affinities .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : Initial reactions involve the condensation of appropriate starting materials to form the quinoline structure.

- Introduction of the Trifluoromethyl Group : This step is critical for enhancing the compound's lipophilicity.

- Esterification : The final step involves converting the acid form into the methyl ester through standard esterification reactions.

Comparative Analysis

To provide context, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate | Quinoline ring, trifluoromethyl group | Antimicrobial | Different position of trifluoromethyl |

| Methyl 2-(2-methoxycarbonylaminomethyl)-6-fluoroquinoline | Fluoroquinoline derivative | Antiviral | Contains methoxycarbonylamino group |

| Methyl 7-fluoroquinoline-3-carboxylate | Fluoroquinoline structure | Anticancer | Carboxylate instead of ester |

The unique trifluoromethyl group in this compound enhances its lipophilicity and alters its interaction with biological targets compared to these similar compounds, potentially leading to distinct pharmacological profiles.

Case Studies

Several studies have documented the antimicrobial efficacy of quinoline derivatives, including this compound. For instance, a study evaluating various quinoline derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against specific bacterial strains compared to their non-substituted counterparts . Another investigation highlighted the anticancer potential of related compounds in inhibiting tumor cell proliferation through targeted enzyme inhibition pathways .

Properties

Molecular Formula |

C14H12F3NO3 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

methyl 2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate |

InChI |

InChI=1S/C14H12F3NO3/c1-8-5-12(19)10-4-3-9(14(15,16)17)6-11(10)18(8)7-13(20)21-2/h3-6H,7H2,1-2H3 |

InChI Key |

KBRAGGKPHJLZMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)OC)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.